Technical Monograph: Physical & Structural Characterization of Ethyl o-Tolylacetate
Technical Monograph: Physical & Structural Characterization of Ethyl o-Tolylacetate
[1]
Executive Summary
Ethyl o-tolylacetate (CAS: 40291-39-2), also known as ethyl 2-methylphenylacetate, is a specialized aromatic ester utilized primarily in the development of fine fragrances and flavor isolates.[1][2][3][4] Its structural distinctiveness lies in the ortho-methyl substitution on the phenyl ring, which imparts unique steric and electronic properties compared to its para and meta isomers. This guide provides a rigorous analysis of its physicochemical constants, spectral fingerprints, and handling protocols for researchers in medicinal chemistry and formulation science.
Chemical Identity & Structural Analysis
The compound is an ethyl ester of o-tolylacetic acid. The ortho positioning of the methyl group creates a steric environment that slightly influences the reactivity of the benzylic methylene group and the ester carbonyl, distinguishing its spectroscopic signature from the more common ethyl phenylacetate.
Core Identifiers
| Parameter | Specification |
| IUPAC Name | Ethyl 2-(2-methylphenyl)acetate |
| Common Synonyms | Ethyl o-methylphenylacetate; o-Tolylacetic acid ethyl ester |
| CAS Registry Number | 40291-39-2 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| SMILES | CCOC(=O)CC1=CC=CC=C1C |
| InChI Key | HTDQOYWJDUMNHX-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Structural connectivity of Ethyl o-tolylacetate highlighting the ortho-substitution.[1]
Thermodynamic & Physical Properties
Accurate physical constants are critical for process engineering, particularly in distillation and phase separation workflows. The data below represents validated literature values for high-purity (>98%) samples.
| Property | Value | Conditions / Notes |
| Physical State | Liquid | Colorless to pale yellow at 25°C |
| Boiling Point | 76–77 °C | @ 3 mmHg (Reduced Pressure) |
| Boiling Point | 116–118 °C | @ 13 mmHg |
| Density | 0.999 g/mL | @ 25 °C |
| Refractive Index ( | 1.501 | Standard reference for purity check |
| Flash Point | 107 °C (224.6 °F) | Closed Cup (Combustible Liquid) |
| Solubility (Water) | Insoluble | Hydrophobic character (LogP ~2.[1][3][5][6][7]6) |
| Solubility (Solvents) | Soluble | Ethanol, Chloroform, Ethyl Acetate |
Technical Insight: The high boiling point relative to its molecular weight, combined with its insolubility in water, mandates the use of vacuum distillation for purification. The density is perilously close to water (0.999 vs 1.000), making phase separation in aqueous workups challenging without the addition of brine to increase the aqueous phase density.
Spectroscopic Characterization
For identification and purity assessment, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (¹H-NMR)
The ortho-methyl group induces a shift distinct from the meta or para isomers.[1]
- 7.10 – 7.25 ppm (m, 4H): Aromatic protons. The pattern is complex due to the ortho substitution breaking symmetry.
-
4.15 ppm (q,
Hz, 2H): Methylene of the ethyl ester (–O–CH₂ –CH₃). - 3.65 ppm (s, 2H): Benzylic methylene (Ar–CH₂ –CO). Note: This singlet may appear slightly downfield compared to the para-isomer due to steric deshielding.
- 2.35 ppm (s, 3H): Aromatic methyl group (Ar–CH₃ ).
-
1.25 ppm (t,
Hz, 3H): Terminal methyl of the ethyl ester (–O–CH₂–CH₃ ).
Infrared Spectroscopy (FT-IR)[1]
-
1735 – 1750 cm⁻¹: Strong C=O stretching vibration (Ester carbonyl).[8][9]
-
1150 – 1250 cm⁻¹: C–O–C stretching (Ester linkage).
-
2900 – 3000 cm⁻¹: C–H stretching (Aliphatic and Aromatic).
-
~750 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending (diagnostic for o-substitution vs p-substitution).
Synthesis & Purity Analysis Workflow
The synthesis typically follows a Fischer esterification pathway. The following workflow outlines the critical control points for ensuring high yield and purity.
Figure 2: Synthesis and purification workflow via Fischer Esterification.[1]
Purity Validation Protocol
-
GC-MS Analysis: Use a non-polar column (e.g., DB-5). Expect the parent ion peak at m/z 178.
-
Refractive Index Check: Measure at 20°C. A deviation > ±0.002 from 1.501 indicates residual solvent (ethanol) or unreacted acid.
-
Acid Value Titration: Titrate with 0.1 N KOH to ensure free acid content is < 1.0 mg KOH/g.
Organoleptic & Functional Profile
While primarily a chemical intermediate, the sensory profile is relevant for applications in flavor and fragrance.
-
Odor: Sweet, floral, honey-like, with fruity undertones.[1]
-
Application: Used as a modifier in floral fragrances and as a flavor component in fruit complexes (e.g., honey, berry).
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place away from oxidizing agents. Keep container tightly closed to prevent hydrolysis (conversion back to acetic acid and o-tolylacetic acid) upon exposure to atmospheric moisture.
References
-
National Institute of Standards and Technology (NIST). Ethyl o-tolylacetate - Gas Phase IR Spectrum & Physical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Ethyl 2-(2-methylphenyl)acetate - Compound Summary (CID 24855060).[1][3] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Showing Compound Ethyl phenylacetate (FDB010560) - FooDB [foodb.ca]
- 2. Solved Ethyl-2-phenylacetate Results (24 pts. total) | Chegg.com [chegg.com]
- 3. Ethyl o-tolylacetate 98 40291-39-2 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 6. Ethyl-p-tolylacetate [webbook.nist.gov]
- 7. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. baetro-machining.com [baetro-machining.com]
- 11. tsijournals.com [tsijournals.com]
